molecular formula C12H16BrN B15220742 1-(3-Bromophenyl)-N-methylcyclopentanamine

1-(3-Bromophenyl)-N-methylcyclopentanamine

Cat. No.: B15220742
M. Wt: 254.17 g/mol
InChI Key: HZRWOWGVDLPWKJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-methylcyclopentanamine is an organic compound that features a bromophenyl group attached to a cyclopentanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-N-methylcyclopentanamine typically involves the reaction of 3-bromobenzyl chloride with N-methylcyclopentanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-N-methylcyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-N-methylcyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-methylcyclopentanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-N-methylcyclopentanamine
  • 1-(3-Chlorophenyl)-N-methylcyclopentanamine
  • 1-(3-Bromophenyl)-N-ethylcyclopentanamine

Uniqueness

1-(3-Bromophenyl)-N-methylcyclopentanamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the N-methyl group also affects its pharmacokinetic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

1-(3-bromophenyl)-N-methylcyclopentan-1-amine

InChI

InChI=1S/C12H16BrN/c1-14-12(7-2-3-8-12)10-5-4-6-11(13)9-10/h4-6,9,14H,2-3,7-8H2,1H3

InChI Key

HZRWOWGVDLPWKJ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)C2=CC(=CC=C2)Br

Origin of Product

United States

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